3-Fluoro-4-methoxypicolinonitrile
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Overview
Description
3-Fluoro-4-methoxypicolinonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of picolinonitrile, where the fluorine atom is substituted at the third position and the methoxy group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxypicolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine.
Fluorination: The fluorination of 4-methoxypyridine is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nitrile Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 3-fluoro-4-methoxypicolinic acid.
Reduction: Formation of 3-fluoro-4-methoxypicolinamine.
Substitution: Formation of 3-methoxy-4-methoxypicolinonitrile.
Scientific Research Applications
3-Fluoro-4-methoxypicolinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxypicolinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy group contributes to the compound’s lipophilicity, affecting its distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-Fluoropyridine
- 4-Methoxypyridine
- 3-Fluoro-4-hydroxypicolinonitrile
Comparison: 3-Fluoro-4-methoxypicolinonitrile is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in pharmaceuticals and agrochemicals.
Biological Activity
3-Fluoro-4-methoxypicolinonitrile (also referred to as 3F4MPN) is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H7FN2O
- Molecular Weight : 168.15 g/mol
- IUPAC Name : 3-fluoro-4-methoxypyridine-2-carbonitrile
The presence of the fluorine atom and methoxy group contributes to the compound's unique properties, influencing its biological interactions.
Research indicates that 3F4MPN exhibits various biological activities through multiple mechanisms:
- TRPC6 Inhibition : 3F4MPN has been identified as an inhibitor of the transient receptor potential channel 6 (TRPC6), which plays a critical role in calcium signaling pathways involved in various physiological processes. Inhibition of TRPC6 can lead to therapeutic effects in conditions such as hypertension and chronic kidney disease .
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in cancer research, where oxidative damage is a contributing factor to tumor progression .
In Vitro Studies
- Cell Proliferation Inhibition : In vitro studies demonstrated that 3F4MPN effectively inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis in these cells was linked to its antioxidant properties and TRPC6 inhibition .
- Metabolomic Profiling : A study conducted on phenolic compounds highlighted the role of 3F4MPN in modulating metabolic pathways associated with cancer cell growth and survival. The compound's interaction with cellular signaling pathways was analyzed through metabolomic profiling, revealing alterations in key metabolites involved in cell cycle regulation .
Case Studies
- Chronic Kidney Disease (CKD) : Clinical observations have suggested that patients with CKD exhibit altered TRPC6 activity. Administration of TRPC6 inhibitors like 3F4MPN has shown promise in reducing renal fibrosis and improving kidney function parameters .
- Hypertension Management : In animal models, 3F4MPN demonstrated a significant reduction in blood pressure levels, attributed to its inhibitory effects on calcium influx through TRPC6 channels. This finding supports its potential application in managing hypertension .
Data Tables
Properties
IUPAC Name |
3-fluoro-4-methoxypyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-11-6-2-3-10-5(4-9)7(6)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLCESBWIHSGLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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